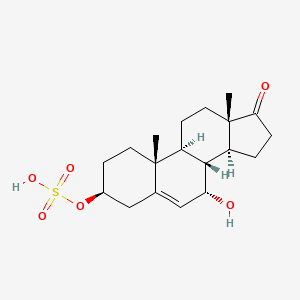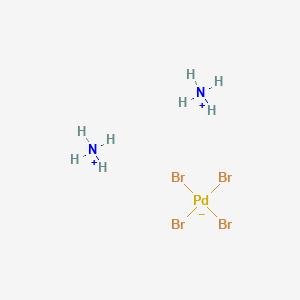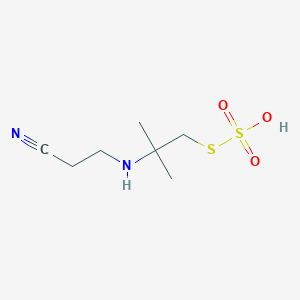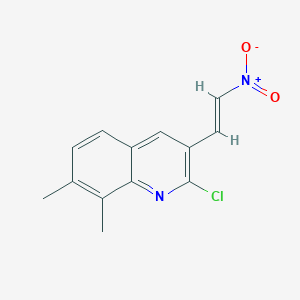![molecular formula C13H14BrNO3 B13829241 Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)
Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate is an organic compound with a complex structure It is characterized by the presence of a bromophenyl group, a hydroxymethylidene group, and a methyliminobutanoate moiety
Métodos De Preparación
The synthesis of Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.
Hydroxymethylidene addition: The hydroxymethylidene group is introduced through a reaction with formaldehyde or a similar reagent.
Formation of the methyliminobutanoate moiety: This step involves the reaction of the intermediate with methylamine and butanoic acid derivatives under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: This compound can be used in the study of biological pathways and interactions, particularly those involving brominated organic compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate involves its interaction with molecular targets and pathways. The bromophenyl group may interact with specific enzymes or receptors, while the hydroxymethylidene and methyliminobutanoate moieties contribute to the compound’s overall reactivity and binding affinity. These interactions can modulate biological pathways, leading to specific effects at the molecular level.
Comparación Con Compuestos Similares
Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate can be compared with similar compounds such as:
Methyl 4-bromo-2-hydroxybenzoate: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
Methyl 4-fluoro-2-hydroxybenzoate:
Methyl 4-hydroxybenzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H14BrNO3 |
|---|---|
Peso molecular |
312.16 g/mol |
Nombre IUPAC |
methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate |
InChI |
InChI=1S/C13H14BrNO3/c1-8(15-2)11(13(17)18-3)12(16)9-4-6-10(14)7-5-9/h4-7,16H,1-3H3 |
Clave InChI |
DDVAMDPZPJXCEF-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC)C(=C(C1=CC=C(C=C1)Br)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)




![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)


![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)


![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)

